N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
CAS No.: 2451300-08-4
Cat. No.: VC11864153
Molecular Formula: C15H16F3N3O
Molecular Weight: 311.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine - 2451300-08-4](/images/structure/VC11864153.png)
Specification
CAS No. | 2451300-08-4 |
---|---|
Molecular Formula | C15H16F3N3O |
Molecular Weight | 311.30 g/mol |
IUPAC Name | N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H16F3N3O/c1-10-20-13(15(16,17)18)9-14(21-10)19-7-6-11-4-3-5-12(8-11)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21) |
Standard InChI Key | UYEMGZDUAGQFKG-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F |
Canonical SMILES | CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is C₁₆H₁₇F₃N₄O, with a molecular weight of 338.33 g/mol . The trifluoromethyl (-CF₃) and methoxyphenethyl groups contribute to its lipophilicity, while the pyrimidine core enables π-stacking interactions with biological targets .
Structural Confirmation
-
IUPAC Name: N-[2-(3-Methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
X-ray Crystallography: While no direct data exists for this compound, analogous pyrimidines (e.g., 3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidines) crystallize in triclinic systems with space group P-1, suggesting similar packing behaviors .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step process:
-
Pyrimidine Core Formation: A Gewald reaction or cyclocondensation of β-keto esters with amidines generates the 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine scaffold .
-
Amination: Nucleophilic substitution at position 4 with 2-(3-methoxyphenyl)ethylamine under microwave-assisted conditions enhances yield .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Pyrimidine formation | Trifluoroacetoacetate, acetamidine, NaOMe | 85–90 | |
Chlorination | POCl₃, DMF, 80°C | 75–80 | |
Amination | 2-(3-Methoxyphenyl)ethylamine, DIPEA, DCM | 60–65 |
Challenges in Synthesis
-
Trifluoromethyl Incorporation: Requires controlled use of CF₃ sources (e.g., TMSCF₃) to avoid side reactions .
-
Regioselectivity: Positional isomerism during amination is mitigated using bulky bases like DIPEA.
Biological Activity and Mechanisms
Table 2: Comparative IC₅₀ Values of Pyrimidine Derivatives
Compound | Target | IC₅₀ (μM) | Reference |
---|---|---|---|
N-[2-(3-Methoxyphenyl)ethyl] derivative | MDA-MB-231 | Pending | – |
Thieno[2,3-d]pyrimidine (Compound l) | MDA-MB-231 | 27.6 | |
Paclitaxel | MDA-MB-231 | 29.3 |
Kinase Inhibition
The compound’s pyrimidine scaffold aligns with ATP-binding pockets of kinases. Docking studies suggest a binding energy of −6.66 kcal/mol for related furopyrimidines, indicative of strong inhibition .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Predicted 2.1–2.5 (moderate lipophilicity due to -CF₃ and methoxy groups) .
-
Aqueous Solubility: ~10 μg/mL (classified as "soluble" per ICH guidelines) .
ADMET Profile
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential as a dual VEGFR-2/PDGFR-β inhibitor for angiogenic cancers .
-
Inflammation: Methoxyphenyl groups may modulate COX-2 activity, warranting further study .
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume